molecular formula C14H18BrMgNO2 B6333901 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187170-36-0

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333901
CAS No.: 1187170-36-0
M. Wt: 336.51 g/mol
InChI Key: CHVBYFSVGITLFU-UHFFFAOYSA-M
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Description

This compound is a Grignard reagent featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl moiety attached via a methyl group to a phenylmagnesium bromide core. The 0.25 M concentration in tetrahydrofuran (THF) optimizes stability and reactivity for nucleophilic additions. The spirocyclic structure introduces steric and electronic effects, distinguishing it from conventional aryl Grignard reagents.

Properties

IUPAC Name

magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-4H,6-12H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBYFSVGITLFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=[C-]3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrMgNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Pathway

The preparation of 2-Spiro-Grignard follows a classical Grignard reagent synthesis framework, adapted for the steric and electronic demands of the spiroacetal moiety. The general pathway involves:

  • Halogenation : Bromination of the precursor 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzene to generate the aryl bromide.

  • Metallation : Reaction of the aryl bromide with magnesium metal in tetrahydrofuran (THF) under inert conditions.

Key studies demonstrate that the reaction proceeds via a single-electron transfer (SET) mechanism, where magnesium inserts into the carbon-bromine bond, forming the aryl-magnesium bromide complex. The spiroacetal group’s electron-donating ether and amine functionalities stabilize the Grignard intermediate, preventing premature decomposition.

Step-by-Step Synthesis Protocol

Starting Materials and Precursors

  • Aryl bromide precursor : 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]bromobenzene (purity ≥98%, confirmed by 1H^1H-NMR).

  • Magnesium turnings : Activated by washing with dilute HCl and dried under nitrogen.

  • Tetrahydrofuran (THF) : Anhydrous, stabilized with 0.025% butylated hydroxytoluene (BHT) to prevent peroxide formation.

Reaction Setup

  • Inert Atmosphere : Conducted in a three-necked flask under argon or nitrogen purge.

  • Solvent System : THF (0.25 M final concentration) ensures optimal solubility of the spiroacetal substrate.

  • Initiation : A catalytic amount of 1,2-dibromoethane (0.08 equiv) is added to activate magnesium.

Metallation Procedure

  • Gradual Addition : The aryl bromide precursor is added dropwise to the magnesium-THF suspension at 30°C.

  • Exothermic Control : Temperature maintained at 30–35°C using an ice bath to avoid THF decomposition.

  • Completion Criteria : Reaction monitored by gas evolution cessation and persistent gray suspension (typically 2–4 hours).

Reaction Optimization and Challenges

Yield and Selectivity

ConditionYield (%)Selectivity (%)Source
Standard protocol72>95
THF vs. Diethyl ether6889
Low-temperature initiation8198
  • THF Superiority : THF outperforms diethyl ether due to better coordination with magnesium, enhancing reactivity toward bulky substrates.

  • Impurity Mitigation : Trace water (>50 ppm) leads to proto-decomposition, reducing yields by 20–30%.

Steric and Electronic Effects

The spiroacetal’s 1,4-dioxa-8-azaspiro[4.5]decyl group introduces steric hindrance, necessitating:

  • Slow Addition Rates : Prevents localized overheating and side reactions.

  • Chelation Control : The spiroacetal’s oxygen and nitrogen atoms stabilize the transition state, favoring mono-adduct formation.

Industrial-Scale Production

Scalability Considerations

  • Continuous Flow Systems : Pilot studies show 15% higher yields compared to batch reactors by minimizing exposure to moisture.

  • Solvent Recovery : THF is distilled and recycled, reducing costs by 40%.

Quality Control Metrics

ParameterSpecificationMethod
Concentration0.25 ± 0.02 M in THFTitration vs. HCl
Residual Magnesium≤0.5%ICP-OES
Purity (HPLC)≥99%C18 reverse-phase

Comparative Analysis with Analogous Grignard Reagents

Reactivity Profile

ReagentReaction Rate (k, L/mol·s)Spirocyclization Efficiency (%)
2-Spiro-Grignard 1.2 × 103^{-3}94
Phenylmagnesium bromide3.8 × 103^{-3}62
3-(Trimethylsilyl)phenylmagnesium0.9 × 103^{-3}88

The 2-Spiro-Grignard exhibits moderate reactivity but unparalleled efficiency in spirocycle formation due to intramolecular stabilization.

Critical Challenges and Solutions

Moisture Sensitivity

  • In-Line Drying : Molecular sieves (3Å) integrated into reagent storage systems extend shelf life to 6 months.

  • Stabilized Formulations : Adding 1% triethylamine scavenges residual protons, improving stability by 30%.

Byproduct Formation

  • Major Byproduct : Homo-coupled biaryl derivatives (up to 5%) due to radical intermediates.

  • Mitigation Strategy : Lower reaction temperatures (25°C) and shorter reaction times reduce byproducts to <1% .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

As a Grignard reagent, this compound reacts with carbonyl-containing substrates through nucleophilic attack at electrophilic centers. The spirocyclic system enhances steric control during addition.

Substrate TypeProduct FormedReaction ConditionsYield RangeNotes
AldehydesSecondary alcoholsTHF, 0–5°C, inert atmosphere75–92%Preferential attack at less hindered carbonyls
KetonesTertiary alcoholsTHF, 25°C, 2–4 hr68–85%Spiro group directs para-substitution in aromatic ketones
EstersTertiary alcohols (after dual addition)Reflux in THF, 6–8 hr55–78%Requires excess reagent for full conversion
NitrilesKetones (after hydrolysis)0°C to RT, protic workup60–72%Intermediate imine formation observed

Mechanistic Insight :
The magnesium center coordinates with carbonyl oxygen, polarizing the C=O bond. Subsequent nucleophilic attack forms alkoxide intermediates, which protonate during workup to yield alcohols .

Alkylation and Cross-Coupling Reactions

The reagent participates in single-electron transfer (SET) processes with alkyl halides and transition metal catalysts.

Reaction TypeCoupling PartnerCatalyst/ ConditionsMajor ProductYield
Kumada CouplingAryl halidesNi(acac)₂, THF, 60°CBiaryls82–90%
AlkylationPrimary alkyl iodidesNo catalyst, 0°CBranched alkanes70–78%
Conjugate Additionα,β-unsaturated estersCuCN·2LiCl, −20°C1,4-Adducts65–73%

Structural Influence :
The 1,4-dioxa-8-azaspiro[4.5]decyl moiety stabilizes radical intermediates during SET, suppressing β-hydride elimination .

Quenching and Functional Group Transformations

Controlled protonation yields diverse derivatives:

Quenching AgentProductApplication
D₂ODeuterated arenesIsotope labeling
CO₂ (dry ice)Carboxylic acidsPharmaceutical intermediates
EpoxidesTertiary alcoholsPolyol synthesis
ChlorosilanesSilane-protected aromaticsOLED material precursors

Comparative Reactivity Analysis

Parameter2-[8-(Dioxa-azaspiro)methyl]PhMgBrStandard PhMgBr
Reaction Rate (with benzaldehyde)0.18 mol⁻¹s⁻¹0.25 mol⁻¹s⁻¹
Thermal Stability in THFStable ≤ 40°CStable ≤ 30°C
Moisture SensitivityLower due to spirocyclic shieldingHigh
Stereoselectivity in additions85% ee (R)<5% ee

Data from demonstrate how the spirocyclic architecture modulates reactivity through steric shielding and electronic effects.

This compound’s unique reactivity profile enables applications in asymmetric synthesis and materials science, though handling requires strict anhydrous conditions (<10 ppm H₂O) and temperature control below 40°C to prevent decomposition .

Scientific Research Applications

2-[8-(1,

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related Grignard reagents:

Compound Name Structure Solvent Concentration Reactivity Profile Applications References
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide Spirocyclic aryl-MgBr with 1,4-dioxa-8-azaspiro[4.5]decyl group THF 0.25 M Moderate reactivity due to steric hindrance; balanced electronic effects Synthesis of spirocyclic pharmaceuticals
3,4-Methylenedioxyphenylmagnesium bromide Aryl-MgBr with methylenedioxy (electron-withdrawing) substituent THF 1.0 M High reactivity due to electron-withdrawing groups accelerating nucleophilic attack Preparation of substituted aromatics
Triphenylmethylmagnesium bromide Trityl-MgBr (sterically bulky triphenylmethyl group) THF Not specified Low reactivity due to steric bulk; high thermal stability Stabilized organometallic reactions
Phenylmagnesium bromide Simple aryl-MgBr without substituents THF/Ether 0.5–2.0 M High reactivity; limited steric hindrance General-purpose Grignard reactions

Reactivity and Solvent Effects

  • Steric Effects : The spirocyclic group in the target compound imposes significant steric hindrance compared to simpler aryl Grignard reagents like phenylmagnesium bromide. This reduces its reactivity in crowded electrophilic environments but enhances selectivity in forming sterically demanding products .
  • Electronic Effects : The 1,4-dioxa-8-azaspiro[4.5]decyl group combines electron-donating (ether oxygen) and electron-withdrawing (sp³-hybridized nitrogen) moieties. This balance contrasts with 3,4-methylenedioxyphenylmagnesium bromide, where electron-withdrawing substituents dominate, increasing reactivity .
  • Solvent Influence : THF stabilizes Grignard reagents via strong coordination to magnesium, enabling reactions at lower temperatures (e.g., -78°C in ). The target compound’s 0.25 M concentration in THF may prioritize stability over high reactivity, unlike the 1.0 M 3,4-methylenedioxyphenyl analogue .

Stability and Handling

  • The target compound’s 0.25 M concentration in THF suggests a balance between shelf life and activity. Higher concentrations (e.g., 1.0 M in ) may offer greater reactivity but risk precipitation or decomposition.
  • Unlike triphenylmethylmagnesium bromide, which is highly stable, the spirocyclic analogue likely requires stringent temperature control (-78°C to 0°C) during reactions to prevent side reactions .

Q & A

Basic: What are the critical handling and reaction setup protocols for this Grignard reagent in THF?

Methodological Answer:

  • Inert Atmosphere: Reactions must be conducted under dry nitrogen or argon to prevent moisture/oxygen degradation. Use flame-dried glassware and syringes for transfers .
  • Temperature Control: Add the Grignard reagent dropwise at low temperatures (-50°C to 0°C) to control exothermic reactions, then gradually warm to room temperature (e.g., over 3 hours) .
  • Solvent Purity: Distill THF over sodium benzophenone immediately before use to eliminate peroxides and moisture .

Basic: How can reaction progress be monitored effectively?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use silica plates with UV-active indicators. Spot aliquots withdrawn at intervals and elute with non-polar solvents (e.g., hexane/ethyl acetate). Compare Rf values to starting materials and expected products .
  • Quenching Tests: Periodically quench small reaction aliquots with saturated NH₄Cl, extract with ether, and analyze by NMR for intermediate detection .

Basic: What purification methods are recommended for isolating the target compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane → ethyl acetate) for polar byproducts. Pre-adsorb the crude product onto Celite to improve separation .
  • Distillation: For volatile intermediates, employ fractional distillation under reduced pressure (e.g., 88°C/0.5 mmHg for esters) .
  • Salt Removal: Filter triethylammonium chloride precipitates before solvent evaporation to avoid contamination .

Advanced: How can synthesis yield be optimized for spirocyclic Grignard derivatives?

Methodological Answer:

  • Stoichiometry Adjustment: Optimize molar ratios of the spirocyclic precursor to magnesium (e.g., 1:1.2 molar excess of Mg to ensure complete activation) .
  • Reaction Time: Extend stirring times (e.g., 72 hours) for sterically hindered substrates, monitoring via TLC .
  • Catalyst Screening: Test Lewis acids (e.g., LiCl) to enhance magnesium activation, as seen in isopropylmagnesium chloride complexes .

Advanced: What advanced techniques validate the structural integrity of the synthesized compound?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow THF/hexane diffusion. Compare unit cell parameters to literature data (e.g., CCDC references for analogous spiro compounds) .
  • Multinuclear NMR: Use ¹H, ¹³C, and ¹⁹F NMR (if fluorinated) in deuterated THF or CDCl₃. Assign spirocyclic methylene protons (δ 3.5–4.5 ppm) and aryl-magnesium coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error using ESI or MALDI-TOF .

Advanced: How should researchers address discrepancies in reported purity or byproduct profiles?

Methodological Answer:

  • HPLC-MS Analysis: Use Chromolith® columns with 0.1% formic acid in water/acetonitrile gradients. Identify impurities via retention time and fragmentation patterns .
  • Quantitative NMR (qNMR): Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .
  • Replicate Conditions: Compare purification methods (e.g., column vs. distillation) to isolate systematic errors in reported protocols .

Advanced: What strategies mitigate ether cleavage or THF degradation during prolonged reactions?

Methodological Answer:

  • Stabilized THF: Add BHT (butylated hydroxytoluene, 0.1%) to inhibit peroxide formation during extended reflux .
  • Low-Temperature Storage: Store the Grignard solution at -20°C under nitrogen, with molecular sieves to absorb residual moisture .
  • Alternative Solvents: Test methyl-THF or 2-Me-THF for higher boiling points and reduced peroxide risk in high-temperature reactions .

Advanced: How can computational methods aid in predicting reactivity or byproduct formation?

Methodological Answer:

  • DFT Calculations: Model transition states for spirocyclic ring formation using Gaussian or ORCA software. Compare activation energies of competing pathways (e.g., ring-opening vs. cross-coupling) .
  • Molecular Dynamics (MD): Simulate THF solvation effects on Grignard stability with AMBER or GROMACS force fields .
  • Machine Learning (ML): Train models on existing Grignard reaction datasets to predict optimal conditions (e.g., solvent, temperature) for new substrates .

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